

# Application Notes and Protocols: Tersolisib (STX-478) Xenograft Mouse Model

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## Compound of Interest

Compound Name: Tersolisib

Cat. No.: B10862097

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

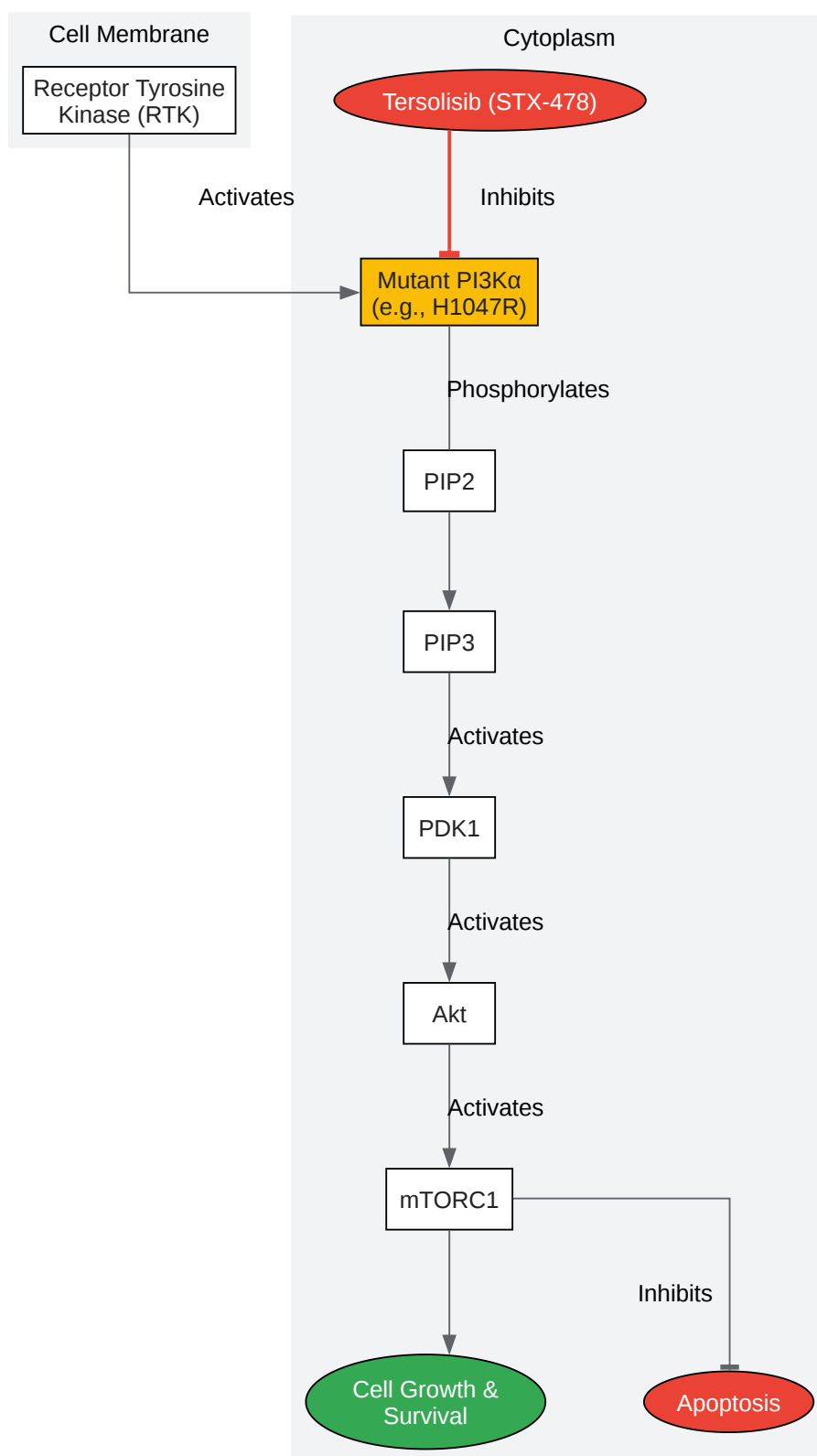
**Tersolisib** (STX-478) is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K $\alpha$ ).<sup>[1][2]</sup> It is designed to target tumors harboring activating mutations in the PIK3CA gene, which are prevalent in various solid tumors, including breast, gynecological, and head and neck squamous cell carcinomas.<sup>[3][4]</sup> By selectively inhibiting the mutant form of PI3K $\alpha$ , **Tersolisib** aims to provide a wider therapeutic window and mitigate toxicities associated with non-selective PI3K inhibitors, such as hyperglycemia and rash.<sup>[3]</sup> Preclinical studies in xenograft mouse models have demonstrated the robust anti-tumor efficacy of **Tersolisib**, both as a monotherapy and in combination with other targeted agents.

These application notes provide a detailed protocol for establishing and conducting xenograft mouse model studies to evaluate the in vivo efficacy of **Tersolisib**.

## Signaling Pathway

**Tersolisib** selectively binds to and inhibits the activity of mutant PI3K $\alpha$ , a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancer cells with PIK3CA mutations, this pathway is

often constitutively active, driving tumorigenesis. **Tersolisib**'s inhibition of mutant PI3K $\alpha$  leads to decreased phosphorylation of Akt and downstream effectors, ultimately resulting in apoptosis and inhibition of tumor cell growth.



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**Caption:** Torsolisib's Mechanism of Action in the PI3K/Akt/mTOR Pathway.

## Experimental Protocols

### I. Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the procedure for establishing a CDX model using a cancer cell line with a known PIK3CA mutation.

#### A. Materials

- Cell Line: PIK3CA-mutant cancer cell line (e.g., CAL-33 [HNSCC, H1047R])
- Animals: 6-8 week old female BALB/c nude mice. For certain cell lines like T47D, NOD scid gamma (NSG) mice may be required.
- Reagents:
  - Complete cell culture medium (specific to the cell line)
  - Matrigel (or other suitable extracellular matrix)
  - Phosphate-Buffered Saline (PBS), sterile
  - **Tersolisib** (STX-478)
  - Vehicle solution (see formulation section)
- Equipment:
  - Laminar flow hood
  - Hemocytometer or automated cell counter
  - Syringes (1 mL) with needles (27-30 gauge)
  - Calipers
  - Animal balance
  - Oral gavage needles

## B. Procedure

- Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
- Cell Preparation for Implantation:
  - Wash cells with sterile PBS and resuspend in a 50:50 mixture of serum-free medium and Matrigel at a concentration of  $5 \times 10^7$  cells/mL.
  - Keep the cell suspension on ice to prevent the Matrigel from solidifying.
- Tumor Implantation:
  - Anesthetize the mice.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor the animals for tumor growth.
  - Measure tumor dimensions 2-3 times per week using calipers.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Randomization and Treatment:
  - When tumors reach a mean volume of approximately 150-250 mm<sup>3</sup>, randomize the mice into treatment and control groups.
  - Record the initial tumor volume and body weight of each mouse.
- **Tersolisib** Administration:
  - Prepare **Tersolisib** formulation and vehicle control (see formulation section).
  - Administer **Tersolisib** or vehicle control orally (p.o.) once daily (q.d.) via oral gavage.

- Endpoint and Data Collection:
  - Continue treatment for the specified duration (e.g., 28 days).
  - Monitor tumor volume and body weight 2-3 times per week.
  - The primary endpoint is typically tumor growth inhibition (TGI).
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

## II. Patient-Derived Xenograft (PDX) Model Protocol

PDX models often provide a more predictive translational model for oncology drug development.

### A. Materials

- PDX Model: Established and characterized PDX model with a known PIK3CA mutation.
- Animals: Immunodeficient mice (e.g., NOD scid gamma).
- Reagents and Equipment: Same as for the CDX model.

### B. Procedure

- Tumor Implantation:
  - Under sterile conditions, implant a small fragment (approx. 20-30 mm<sup>3</sup>) of the PDX tumor subcutaneously into the flank of each mouse.
- Tumor Growth, Randomization, and Treatment:
  - Follow the same procedures for tumor growth monitoring, randomization, and treatment as described for the CDX model.
- Endpoint and Data Collection:
  - Follow the same endpoint and data collection procedures as described for the CDX model.

### III. Tersolisib Formulation for Oral Administration

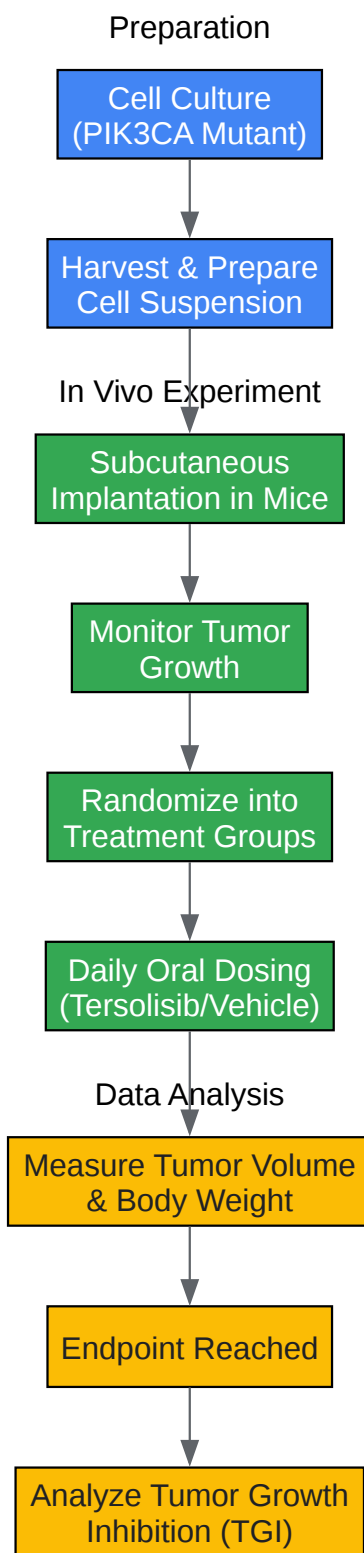
#### A. DMSO/PEG300/Tween-80/Saline Formulation

- Dissolve **Tersolisib** in DMSO to create a stock solution.
- For a 1 mL working solution, add the appropriate volume of the DMSO stock to 400  $\mu$ L of PEG300 and mix until clear.
- Add 50  $\mu$ L of Tween-80 and mix until clear.
- Add saline to adjust the final volume to 1 mL.
- This formulation should be used immediately.

#### B. DMSO/Corn Oil Formulation

- Dissolve **Tersolisib** in DMSO to create a stock solution.
- For a 1 mL working solution, add the appropriate volume of the clear DMSO stock solution to corn oil to achieve the final desired concentration and mix thoroughly.
- This mixed solution should be used immediately for optimal results.

## Experimental Workflow



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**Caption:** Workflow for a **Tersolisib** Xenograft Mouse Model Study.



## Data Presentation

The following tables summarize representative quantitative data from preclinical xenograft studies of **Tersolisib**.

Table 1: In Vivo Efficacy of **Tersolisib** (STX-478) Monotherapy in CDX Models

Cell Line	Cancer Type	PIK3CA Mutation	Mouse Strain	Tersolisib Dose (mg/kg, p.o., q.d.)	Outcome	Reference
CAL-33	HNSCC	H1047R	BALB/c nude	30, 100	Dose-dependent reduction in tumor volume	
T47D	Breast Cancer	E545K	NSG	Not Specified	Tumor growth suppression	

Table 2: In Vivo Efficacy of **Tersolisib** (STX-478) in Combination Therapy in PDX Models

PDX Model	Cancer Type	PIK3CA Mutation(s)	Treatment Groups	Outcome	Reference
ST928	ER+/HER2+ Breast Cancer	H1047R	Tersolisib + Palbociclib	Near-complete tumor growth inhibition	
ST1056	ER+/HER2- Breast Cancer	H1047R	Tersolisib + Fulvestrant	Durable tumor suppression	
ST1799	Breast Cancer	E542K/H1065L	Tersolisib	Tumor growth inhibition	
ST2652	Breast Cancer	E545K	Tersolisib	Tumor growth inhibition	

Table 3: Comparative Efficacy of **Tersolisib** vs. Alpelisib

Xenograft Model	PIK3CA Mutation	Tersolisib Dose (mg/kg)	Alpelisib Dose (mg/kg)	Comparative Efficacy	Reference
Multiple CDX & PDX	Kinase & Helical Domain	100	50 (high-dose)	Similar or superior efficacy to high-dose alpelisib	

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